molecular formula C17H23N7O B6453785 4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2549033-55-6

4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B6453785
CAS No.: 2549033-55-6
M. Wt: 341.4 g/mol
InChI Key: VUQFOPSVUBVTJA-UHFFFAOYSA-N
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Description

The compound “4-{4-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine” is a complex organic molecule. It is related to a class of compounds that have been studied for their anti-tubercular activity . It’s also structurally similar to certain therapeutic agents used to treat leukemia .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds were designed, synthesized, and evaluated for their anti-tubercular activity . The yield of similar compounds was reported to be around 65% .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . The molecules form infinite H-bonded chains through their amide, amine, and pyrimidine groups .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the melting point of a similar compound was found to be between 217-219 ℃ .

Safety and Hazards

The safety and hazards of similar compounds have been studied. For instance, flumatinib, a similar compound, is currently in Phase I clinical trials in China for the treatment of CML .

Properties

IUPAC Name

4-[4-methyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-12-15(21-17(20-14)24-8-10-25-11-9-24)22-4-6-23(7-5-22)16-13-18-2-3-19-16/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQFOPSVUBVTJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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